molecular formula C5H2F3IN2 B1407600 2-Iodo-3-trifluoromethyl-pyrazine CAS No. 1286744-15-7

2-Iodo-3-trifluoromethyl-pyrazine

Cat. No. B1407600
CAS RN: 1286744-15-7
M. Wt: 273.98 g/mol
InChI Key: RTLPJOKBLILHNK-UHFFFAOYSA-N
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Description

“2-Iodo-3-trifluoromethyl-pyrazine” is a compound that belongs to the pyrazine family, which are heterocyclic aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms opposite each other. It has a molecular formula of C5H2F3IN2 .


Molecular Structure Analysis

The molecular structure of “2-Iodo-3-trifluoromethyl-pyrazine” includes a pyrazine ring with an iodine atom and a trifluoromethyl group attached . The InChI code for this compound is 1S/C5H2F3IN2/c7-6(8,9)4-2-1-3-11-5(4)10/h1-3H .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Iodo-3-trifluoromethyl-pyrazine” are not detailed in the retrieved sources, trifluoromethylpyridines and their derivatives are known to be used in various chemical reactions due to their unique physicochemical properties .


Physical And Chemical Properties Analysis

“2-Iodo-3-trifluoromethyl-pyrazine” has a molecular weight of 273.982 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the retrieved sources.

Scientific Research Applications

Antibacterial Agents

2-Iodo-3-trifluoromethyl-pyrazine: derivatives have been synthesized and evaluated for their antibacterial activities. These compounds have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited superior antibacterial activities, comparable to first-line antibacterial agents like ampicillin .

Synthesis of Nitrogen-Containing Heterocycles

The compound serves as a key scaffold in the synthesis of nitrogen-containing heterocycles, which are fundamental in many physiologically active compounds and drugs. These heterocycles are found in natural products, synthetic drugs, and functional materials, playing a crucial role in the development of new antimicrobial agents .

Medicinal Chemistry

In medicinal chemistry, 2-Iodo-3-trifluoromethyl-pyrazine and its derivatives are used to create compounds with potential therapeutic effects. They have been involved in the synthesis of molecules that inhibit proteins like c-Met, which is crucial in cancer research, and compounds that modulate GABA A receptors, which are important in neurological disorders .

Fluorescent Probes

The unique electronic properties of 2-Iodo-3-trifluoromethyl-pyrazine make it suitable for the development of fluorescent probes. These probes can be used in biological imaging and diagnostics to track biological processes in real-time with high specificity .

Polymer Chemistry

Derivatives of 2-Iodo-3-trifluoromethyl-pyrazine have been incorporated into polymers. These polymers are used in applications such as solar cells, where the heterocyclic ring systems contribute to the efficiency and stability of the photovoltaic materials .

Agrochemicals

The trifluoromethyl group in 2-Iodo-3-trifluoromethyl-pyrazine is a common motif in agrochemicals. It is used in the synthesis of active ingredients that protect crops from pests. The physicochemical properties imparted by the fluorine atoms are crucial for the biological activity of these compounds .

Pharmaceutical Industry

In the pharmaceutical industry, 2-Iodo-3-trifluoromethyl-pyrazine derivatives are part of the structural motif in active ingredients. They have been used in the development of drugs for various treatments, including those undergoing clinical trials, due to their unique physicochemical properties .

Organic Synthesis

This compound is also used in organic synthesis, particularly in the construction of complex molecules through reactions like nucleophilic substitution. Its reactivity allows for the creation of diverse compounds with potential applications in different fields of chemistry .

Safety and Hazards

While specific safety data for “2-Iodo-3-trifluoromethyl-pyrazine” is not available in the retrieved sources, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for “2-Iodo-3-trifluoromethyl-pyrazine” and related compounds are promising. Trifluoromethylpyridines and their derivatives are widely used in the agrochemical and pharmaceutical industries, and many novel applications are expected to be discovered in the future .

properties

IUPAC Name

2-iodo-3-(trifluoromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3IN2/c6-5(7,8)3-4(9)11-2-1-10-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLPJOKBLILHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3-trifluoromethyl-pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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